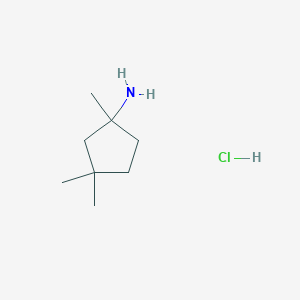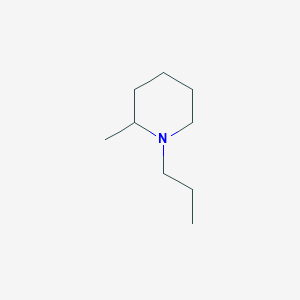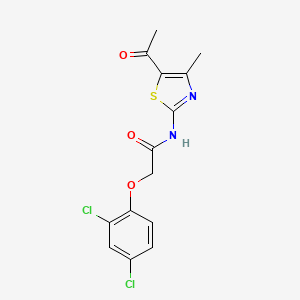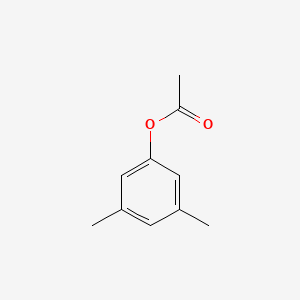
3,5-Dimethylphenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethylphenyl acetate is an organic compound with the molecular formula C10H12O2. It is an ester derived from 3,5-dimethylphenol and acetic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its reactive ester functional group.
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Dimethylphenyl acetate can be synthesized through the esterification of 3,5-dimethylphenol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions: 3,5-Dimethylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3,5-dimethylphenol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Hydrolysis: 3,5-Dimethylphenol and acetic acid.
Reduction: 3,5-Dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3,5-Dimethylphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactive ester group makes it a valuable starting material for various chemical transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents.
作用机制
The mechanism of action of 3,5-dimethylphenyl acetate primarily involves its ester functional group. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of 3,5-dimethylphenol and acetic acid. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent. The aromatic ring can undergo electrophilic substitution reactions, where the electron-rich ring attracts electrophiles, leading to the formation of substituted derivatives.
相似化合物的比较
3,5-Dimethylphenol: The parent compound from which 3,5-dimethylphenyl acetate is derived.
3,5-Dimethylbenzyl alcohol: The reduction product of this compound.
3,5-Dimethylbenzoic acid: An oxidation product of this compound.
Comparison: this compound is unique due to its ester functional group, which imparts different reactivity compared to its parent compound, 3,5-dimethylphenol. The ester group makes it more susceptible to hydrolysis and reduction reactions. In contrast, 3,5-dimethylphenol primarily undergoes electrophilic substitution reactions. The reduction product, 3,5-dimethylbenzyl alcohol, has different chemical properties and applications compared to the ester. Similarly, 3,5-dimethylbenzoic acid, an oxidation product, has distinct reactivity and uses in organic synthesis.
属性
CAS 编号 |
877-82-7 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
acetic acid;3,5-dimethylphenol |
InChI |
InChI=1S/C8H10O.C2H4O2/c1-6-3-7(2)5-8(9)4-6;1-2(3)4/h3-5,9H,1-2H3;1H3,(H,3,4) |
InChI 键 |
BRYARUBITSWERR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(=O)C)C |
规范 SMILES |
CC1=CC(=CC(=C1)O)C.CC(=O)O |
溶解度 |
not available |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate](/img/structure/B2364362.png)
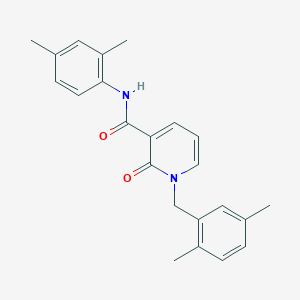
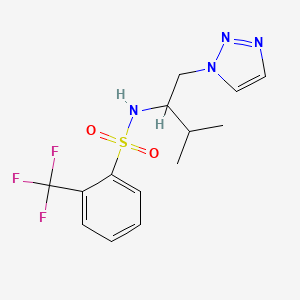
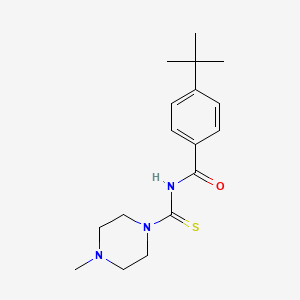
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2364368.png)

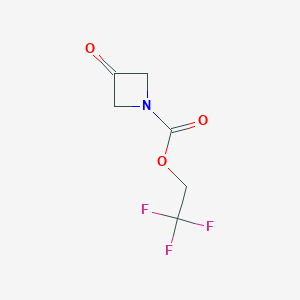
![N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2364374.png)

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2364376.png)
![3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2364378.png)
